molecular formula C6H12O6 B3045316 alpha-D-fructofuranose CAS No. 10489-79-9

alpha-D-fructofuranose

Cat. No.: B3045316
CAS No.: 10489-79-9
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-ZXXMMSQZSA-N
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Description

Alpha-D-fructofuranose: is a monosaccharide, specifically a ketohexose, with the molecular formula C6H12O6. It is one of the two anomeric forms of D-fructose, the other being beta-D-fructofuranose. In this compound, the hydroxyl group attached to the anomeric carbon is positioned on the opposite side of the ring relative to the CH2OH group. This compound is a crucial component in various biological and chemical processes, playing significant roles in nutrition and metabolism .

Safety and Hazards

The safety data sheet for alpha-D-fructofuranose suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It also recommends using dry chemical, carbon dioxide, or alcohol-resistant foam for firefighting .

Future Directions

The future directions of alpha-D-fructofuranose research could involve further investigation into its structure-function relationships and the design of bioactive fructans with potential health benefits . Additionally, the cyclic forms of sugars like this compound could be further studied for their stability and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Alpha-D-fructofuranose can be synthesized through the acid-catalyzed hydrolysis of sucrose, which yields an equimolar mixture of glucose and fructose. The reaction typically involves heating sucrose with dilute hydrochloric acid or sulfuric acid under controlled conditions. The resulting mixture is then subjected to chromatographic separation to isolate this compound .

Industrial Production Methods: : Industrially, this compound is produced from inulin, a polysaccharide found in plants like chicory and Jerusalem artichoke. The inulin is hydrolyzed enzymatically using inulinase to produce fructose, which is then purified and crystallized to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Alpha-D-fructofuranose can undergo oxidation reactions to form various products, including fructuronic acid.

    Reduction: Reduction of this compound typically yields sugar alcohols such as sorbitol.

    Isomerization: this compound can isomerize to form glucose and mannose under alkaline conditions.

Common Reagents and Conditions

    Oxidation: Nitric acid, bromine water.

    Reduction: Sodium borohydride.

    Isomerization: Alkaline conditions, glucose isomerase.

Major Products

    Oxidation: Fructuronic acid.

    Reduction: Sorbitol.

    Isomerization: Glucose, mannose.

Mechanism of Action

Alpha-D-fructofuranose exerts its effects primarily through its role in metabolic pathways. It is phosphorylated by hexokinase to form fructose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. In glycolysis, fructose-6-phosphate is further phosphorylated to fructose-1,6-bisphosphate, which is then cleaved into two three-carbon molecules, eventually leading to the production of ATP . The molecular targets involved include hexokinase and phosphofructokinase, key enzymes in glycolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Alpha-D-fructofuranose is unique due to its ketohexose structure and its ability to participate in both glycolysis and the pentose phosphate pathway. Its distinct sweetness and reducing sugar properties also set it apart from other similar compounds .

Properties

IUPAC Name

(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSUNEUAIZKAJO-ZXXMMSQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@](O1)(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315852
Record name α-D-Fructofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10489-79-9
Record name α-D-Fructofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10489-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-D-Fructofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010489799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-D-Fructofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-D-FRUCTOFURANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39H3P71QRA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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